6-Bromo-3-(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 251.00 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting compound for various applications in medicinal chemistry and material science.
Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations .
The synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile typically involves multi-step organic reactions. One common approach includes:
These synthetic routes are optimized for yield and purity, particularly in industrial settings .
6-Bromo-3-(trifluoromethyl)picolinonitrile has potential applications in various fields:
The interaction studies of 6-Bromo-3-(trifluoromethyl)picolinonitrile focus on its binding affinity with various molecular targets. The trifluoromethyl group increases lipophilicity, facilitating interaction with lipid membranes and enhancing cellular uptake. Additionally, the nitrile group may engage in nucleophilic addition reactions with biological nucleophiles, potentially modulating enzyme activities or receptor interactions .
Several compounds share structural similarities with 6-Bromo-3-(trifluoromethyl)picolinonitrile. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile | Contains an amino and methoxy group; lacks bromine |
| 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile | Lacks the nitrile group; contains only one trifluoromethyl |
| 5-Bromo-4-(trifluoromethyl)-2-pyridinecarbonitrile | Different position of bromine; affects reactivity |
Uniqueness: The unique combination of a bromine atom and a trifluoromethyl group at specific positions on the pyridine ring distinguishes 6-Bromo-3-(trifluoromethyl)picolinonitrile from other similar compounds. This configuration may impart distinct chemical and physical properties that enhance its utility in research and application .
The systematic identification of 6-bromo-3-(trifluoromethyl)picolinonitrile begins with its International Union of Pure and Applied Chemistry (IUPAC) name, which precisely defines its molecular structure. The parent heterocycle is a pyridine ring, a six-membered aromatic system containing one nitrogen atom. Numeric locants specify substituent positions: the bromine atom occupies the 6-position, while the trifluoromethyl group (-CF₃) and nitrile group (-CN) are located at the 3- and 2-positions, respectively. This numbering follows IUPAC priority rules, where the nitrile group receives the lowest possible number.
The molecular formula C₇H₂BrF₃N₂ reflects the compound’s elemental composition, with a molecular weight of 251.00 g/mol. Structural analysis reveals a planar aromatic system modified by three distinct substituents:
The compound’s purity and stability are maintained under inert atmospheric conditions at 2–8°C, as recommended by standard storage protocols.
While the exact synthesis date of 6-bromo-3-(trifluoromethyl)picolinonitrile remains undocumented in public literature, its development aligns with broader trends in heterocyclic chemistry during the early 21st century. The compound likely emerged from advances in regioselective bromination and trifluoromethylation techniques developed between 2010 and 2020. Key milestones include:
The compound’s discovery trajectory parallels the pharmaceutical industry’s growing utilization of trifluoromethyl groups to enhance drug candidate lipophilicity and bioavailability.
As a member of the pyridine family, 6-bromo-3-(trifluoromethyl)picolinonitrile occupies a critical niche in heterocyclic chemistry. Pyridine derivatives constitute one of the most extensively studied heterocyclic systems due to their prevalence in natural products and therapeutic agents. The compound’s structural features place it within three intersecting domains:
This trifunctional design enhances the molecule’s utility as a multipurpose synthon in organic synthesis. For instance, in the preparation of androgen receptor antagonists, similar bromopyridine nitriles undergo lithiation followed by formaldehyde addition to generate chiral diols. The compound’s compatibility with diverse reaction conditions—ranging from nucleophilic substitutions to transition metal catalysis—underscores its adaptability in modern synthetic workflows.
Traditional approaches to synthesizing 6-Bromo-3-(trifluoromethyl)picolinonitrile rely on sequential halogenation and cyanation reactions starting from appropriately substituted pyridine precursors [1] [2]. The most established method involves electrophilic aromatic substitution using molecular bromine or brominating agents under controlled conditions . Direct bromination of 3-(trifluoromethyl)picolinonitrile precursors can be achieved using bromine in acetic acid or chloroform solvents, typically requiring temperature control between 0-25°C to prevent polybromination [4].
N-bromosuccinimide has emerged as a preferred brominating agent due to its selectivity and ease of handling [5]. The reaction proceeds via electrophilic substitution at the 6-position of the pyridine ring, facilitated by the electron-withdrawing nature of both the nitrile and trifluoromethyl substituents [4] [6]. Reaction conditions typically involve N-bromosuccinimide in dichloromethane or acetonitrile at ambient temperature, yielding the desired product in moderate to good yields [5].
The introduction of the nitrile functionality can be accomplished through several traditional routes [7] [8]. The most straightforward approach involves the direct cyanation of 6-bromo-3-(trifluoromethyl)pyridine using copper cyanide or sodium cyanide under elevated temperatures [7] [8]. These reactions typically require polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 120-180°C [9] [10].
Alternative cyanation strategies employ the Sandmeyer reaction, starting from the corresponding amine derivative [7]. This multi-step approach involves nitration of the methyl precursor, reduction to the amine, diazotization, and subsequent cyanation using copper cyanide . While this route offers high regioselectivity, it requires multiple purification steps and generates significant waste .
| Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Bromination | 3-trifluoromethylpicolinonitrile | Bromine, acetic acid | 0-25 | 60-75 | Simple procedure | Regioselectivity issues |
| N-bromosuccinimide | 3-trifluoromethylpicolinonitrile | N-bromosuccinimide, dichloromethane | 20-25 | 70-85 | High selectivity | Requires purification |
| Sandmeyer Cyanation | 6-bromo-3-trifluoromethylpyridine | Copper cyanide, dimethylformamide | 150-180 | 75-90 [7] | High regioselectivity | Multiple steps |
Traditional halogenation and cyanation strategies face several inherent limitations [4]. Regioselectivity remains a significant challenge, particularly when multiple reactive sites are present on the pyridine ring [4] [6]. The electron-withdrawing effects of trifluoromethyl and nitrile groups can lead to deactivation of the aromatic system, requiring harsher reaction conditions and resulting in side product formation [4] [6].
Temperature control is critical in bromination reactions to prevent over-bromination and formation of dibromo isomers [5]. The separation of regioisomers often requires extensive purification procedures, including multiple recrystallizations or column chromatography [11] [5].
Modern synthetic approaches to 6-Bromo-3-(trifluoromethyl)picolinonitrile increasingly rely on transition metal-catalyzed cross-coupling methodologies [12] [13]. Palladium-catalyzed reactions offer significant advantages in terms of selectivity, functional group tolerance, and reaction efficiency [12] [14]. The Suzuki-Miyaura coupling has been successfully applied to construct the carbon-carbon bonds in trifluoromethylated pyridine derivatives [13] [14].
Recent developments in palladium catalysis have focused on the use of electron-rich phosphine ligands and N-heterocyclic carbene ligands to facilitate challenging coupling reactions [13] [14]. These catalyst systems enable cross-coupling at lower temperatures and with improved functional group tolerance compared to traditional methods [13]. The use of bulky ligands such as tricyclohexylphosphine or bis(diphenylphosphino)ferrocene has proven particularly effective for sterically hindered substrates [13].
Nickel-catalyzed cyanation has emerged as a cost-effective alternative to palladium-based systems [9] [15]. These methods employ potassium ferrocyanide as a non-toxic cyanide source, representing a significant improvement over traditional cyanation protocols that rely on highly toxic cyanide salts [9] [15]. The nickel-catalyzed approach operates under biphasic aqueous conditions, overcoming the solubility limitations of potassium ferrocyanide in organic solvents [9].
Photoredox-nickel dual catalysis has shown particular promise for cyanation reactions [15]. This approach utilizes visible light to generate nickel(III) intermediates that facilitate cyanide transfer and reductive elimination [15]. The method operates at room temperature and avoids the use of air-sensitive ligands and nickel(0) precursors [15].
| Catalyst System | Cyanide Source | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Nickel/JosiPhos | Potassium ferrocyanide | Biphasic, 80°C | 85-95 [9] | Non-toxic cyanide source |
| Photoredox-Nickel | Potassium ferrocyanide | Room temperature, visible light | 70-85 [15] | Mild conditions |
| Palladium/dppf | Zinc cyanide | Dimethylacetamide, 100°C | 80-90 [10] | High functional group tolerance |
Copper-catalyzed approaches have gained attention for their operational simplicity and cost-effectiveness [10] [11]. The chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction represents a novel one-pot methodology for introducing both bromine and nitrile functionalities [10]. This approach employs potassium ferricyanide as a safe cyanide source and tolerates various functional groups including methoxy, chloro, fluoro, and trifluoromethyl substituents [10].
Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds using ethyl cyanoformate has been developed as an alternative approach [11]. This method offers direct functionalization without pre-halogenation, although yields are typically moderate and require optimization for specific substrates [11].
The mechanistic pathways of transition metal-catalyzed reactions involve oxidative addition, transmetalation, and reductive elimination steps [12] [13]. For palladium-catalyzed processes, the oxidative addition of aryl halides to palladium(0) complexes is often the rate-determining step [13]. The presence of electron-withdrawing groups such as trifluoromethyl accelerates this step due to increased electrophilicity of the aryl halide [13].
Nickel-catalyzed processes often proceed through different mechanistic pathways, including single-electron transfer mechanisms that can accommodate challenging substrates [9] [15]. The photoredox-nickel dual catalysis operates through transient oxidation of nickel(II) species to nickel(III), facilitating subsequent cyanide transfer [15].
Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by providing rapid and uniform heating [17]. For 6-Bromo-3-(trifluoromethyl)picolinonitrile synthesis, microwave irradiation significantly reduces reaction times while improving yields through enhanced molecular motion and selective heating [18]. The dielectric heating mechanism allows precise temperature control and minimizes side reactions common in conventional heating methods [17] [19].
Microwave-promoted nucleophilic aromatic substitution reactions have been successfully applied to introduce various functional groups into pyridine derivatives . These reactions typically operate at temperatures around 120-190°C with reaction times reduced from hours to minutes compared to conventional methods [17]. The enhanced reaction rates result from improved mass transfer and the ability to reach higher temperatures in sealed vessels [17] [19].
Critical parameters for microwave-assisted synthesis include power level, temperature, pressure, and reaction time [17] [19]. For trifluoromethylated pyridine derivatives, optimal conditions typically involve power levels of 100-300 watts with temperatures maintained between 120-180°C [20]. Reaction times are dramatically reduced, often requiring only 10-60 minutes compared to 6-24 hours for conventional heating [19].
The choice of microwave-transparent solvents is crucial for reaction efficiency [17] [19]. Polar solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile show excellent microwave absorption properties and are preferred for heterocyclic synthesis [17]. Non-polar solvents require the addition of ionic additives or polar co-solvents to achieve effective heating [17].
| Parameter | Conventional Method | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6-24 hours | 10-60 minutes | 6-24x faster |
| Temperature Control | ±10°C | ±1°C [17] | 10x more precise |
| Energy Consumption | High | Reduced by 50-80% [17] | 2-5x more efficient |
| Yield | 60-75% | 75-95% | 15-35% increase |
Flow chemistry represents a paradigm shift in synthetic methodology, offering superior control over reaction parameters and enabling continuous production [21] [22]. For bromination reactions, continuous flow systems provide enhanced safety through reduced inventory of hazardous reagents and improved heat transfer [21] [23]. The precise control of residence time and temperature minimizes over-bromination and side product formation [21] [23].
Photochemical flow reactors have proven particularly effective for halogenation reactions using N-bromosuccinimide [21] [23]. These systems employ light-emitting diode arrays operating at specific wavelengths (typically 405 nm) to initiate bromination reactions [21]. The combination of controlled irradiation and flow conditions allows for selective monobromination with residence times as short as 15 seconds [23].
Advanced flow systems integrate multiple reaction steps with in-line purification and analysis [21] [22]. For 6-Bromo-3-(trifluoromethyl)picolinonitrile synthesis, integrated platforms combine bromination, cyanation, and purification steps in a single continuous process [21] [22]. These systems utilize membrane separators for liquid-liquid extraction and automated sampling for real-time reaction monitoring [21].
Trifluoromethylation in flow systems has been achieved using readily available organic precursors combined with cesium fluoride as the fluorine source [22]. This approach generates trifluoromethyl-nitrogen, trifluoromethyl-sulfur, and trifluoromethyl-oxygen motifs on demand without reliance on perfluoroalkyl precursor reagents [22]. The flow platform offers enhanced safety and scalability compared to batch processes [22].
Flow chemistry enables process intensification through improved mass and heat transfer, precise reaction control, and continuous operation [21] [23]. The elimination of organic solvents in some flow processes reduces environmental impact and improves process mass intensity [23]. Continuous processing allows for direct scale-up without the need for extensive re-optimization typically required in batch processes [21] [22].
Safety benefits include reduced exposure to hazardous reagents, elimination of large-scale accumulation of reactive intermediates, and automated operation reducing human intervention [21] [23]. The ability to operate at higher temperatures and pressures than batch systems expands the accessible reaction space [21] [22].
The implementation of environmentally benign solvents in the synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile represents a critical aspect of sustainable chemistry [24] [25]. Green solvent selection considers multiple factors including toxicity, biodegradability, renewable source availability, and recyclability [25] [26]. Non-halogenated solvents are particularly preferred to avoid environmental accumulation and facilitate large-scale manufacturing [25] [26].
Ionic liquids have emerged as promising alternatives to conventional organic solvents for heterocyclic synthesis [27] [28]. Phosphonium-based ionic liquids demonstrate superior thermal and chemical stability compared to imidazolium analogs while exhibiting lower viscosity [27]. These systems enable multicomponent synthesis of pyridine derivatives with enhanced yields and reduced reaction times [27] [28].
The choice of solvent significantly impacts both reaction rate and selectivity in halogenation and cyanation reactions [24] [27]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate nucleophilic substitution reactions by stabilizing ionic intermediates [24] [27]. However, these solvents pose environmental and health concerns, necessitating the development of greener alternatives [25] [26].
Optimization studies have demonstrated that solvent polarity and hydrogen bonding capacity directly influence reaction outcomes [24] [27]. For bromination reactions, chlorinated solvents traditionally provide optimal results but are being replaced by environmentally acceptable alternatives such as acetonitrile and ethyl acetate [24] [25]. The use of solvent mixtures often provides improved performance compared to single solvents [24].
| Solvent Category | Examples | Environmental Impact | Reaction Efficiency | Recommended Use |
|---|---|---|---|---|
| Traditional Halogenated | Dichloromethane, Chloroform | High concern [25] | Excellent | Phase-out preferred |
| Polar Aprotic | Dimethylformamide, Dimethyl sulfoxide | Moderate concern [25] | Good | Limited use |
| Green Alternatives | Acetonitrile, Ethyl acetate | Low concern [25] | Good to Excellent | Preferred |
| Ionic Liquids | Phosphonium salts | Very low concern [27] | Excellent | Emerging technology |
Ionic liquid catalysis has shown exceptional promise for pyridine synthesis through cooperative vinylogous anomeric-based oxidation mechanisms [27]. Tributyl(3-sulfopropyl)phosphonium trifluoroacetate serves as an effective catalyst for multicomponent synthesis of various pyridine systems [27]. These systems demonstrate enhanced thermal stability, chemical inertness, and recyclability compared to conventional solvents [27].
The acidic nature of certain ionic liquids provides dual functionality as both solvent and catalyst, eliminating the need for additional acidic additives [27]. This approach reduces waste generation and simplifies product isolation procedures [27]. The low vapor pressure of ionic liquids enables operation at elevated temperatures without solvent loss [27].
Sustainable synthesis protocols emphasize solvent recovery and recycling to minimize environmental impact and reduce operational costs [29] [25]. Distillation remains the primary method for solvent recovery, although energy requirements can be substantial [25]. Alternative separation techniques including membrane filtration and supercritical extraction are being investigated for energy-efficient solvent recovery [25].
Ionic liquid recycling presents unique opportunities due to their negligible vapor pressure and thermal stability [27]. These systems can be recovered and reused multiple times without significant degradation [27]. The implementation of continuous recycling systems enables near-zero solvent waste in optimized processes [27].
Aqueous reaction systems represent the ultimate goal in green chemistry, although their application to hydrophobic substrates remains challenging [29] [25]. Biphasic aqueous-organic systems provide a compromise approach, utilizing water as the primary medium while accommodating organic substrates [29]. The use of phase-transfer catalysts and surfactants can enhance reaction efficiency in aqueous systems [29].
Microemulsion systems enable the dissolution of hydrophobic substrates in predominantly aqueous media [29]. These systems require careful optimization of surfactant concentration and temperature to maintain stability throughout the reaction [29]. The environmental benefits of aqueous systems must be balanced against potential efficiency losses and product isolation challenges [29] [25].
The purification of 6-Bromo-3-(trifluoromethyl)picolinonitrile presents significant challenges due to the presence of closely related impurities and regioisomers [11] [5]. Column chromatography using silica gel remains the primary purification method, typically employing petroleum ether/ethyl acetate gradient elution systems [11]. The optimal solvent ratio for purification ranges from 19:1 to 10:1 petroleum ether to ethyl acetate, depending on the specific impurity profile [11].
High-performance liquid chromatography provides superior resolution for analytical and preparative separations [30] [31]. Reversed-phase chromatography using acetonitrile/water gradients with trifluoroacetic acid modifier achieves baseline separation of structural isomers [30]. The retention behavior of trifluoromethylated pyridines is strongly influenced by the electron-withdrawing nature of the substituents [32] [33].
Crystallization serves as both a purification method and a means of obtaining material suitable for X-ray crystallographic analysis [5] [34]. The crystallization behavior of 6-Bromo-3-(trifluoromethyl)picolinonitrile is influenced by intermolecular interactions including halogen bonding and π-π stacking [34]. Suitable crystallization solvents include ethanol, ethyl acetate, and their mixtures with petroleum ether [5].
Recrystallization optimization requires careful control of temperature, concentration, and cooling rate [5] [30]. Slow cooling and seeding with pure crystals improve crystal quality and purity [5]. The hygroscopic nature of some trifluoromethylated pyridines necessitates the use of anhydrous solvents and inert atmosphere conditions [5] [34].
Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-Bromo-3-(trifluoromethyl)picolinonitrile [32] [35]. The aromatic protons appear as characteristic doublet patterns in the 7.5-8.5 parts per million region [32]. The trifluoromethyl group exhibits coupling to adjacent carbons, appearing as a quartet in carbon-13 nuclear magnetic resonance spectra [35].
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for trifluoromethylated compounds, providing unambiguous identification of the trifluoromethyl substituent [32] [35]. Chemical shifts typically occur around -62 to -65 parts per million relative to trifluoroacetic acid as an external standard [35] [33].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of brominated pyridines [32] [33]. Electrospray ionization mass spectrometry shows molecular ion peaks with the characteristic isotope pattern for bromine-containing compounds [32]. The presence of bromine results in molecular ion peaks separated by two mass units with approximately 1:1 intensity ratio [32].
High-resolution mass spectrometry enables elemental composition determination with sub-parts per million accuracy [32] [36]. This technique is essential for confirming the molecular formula and detecting trace impurities [31] [36].
Infrared spectroscopy reveals characteristic functional group absorptions that confirm structural assignments [35] [33]. The nitrile group exhibits a sharp absorption around 2220-2240 wavenumbers [11] [35]. Trifluoromethyl groups show characteristic carbon-fluorine stretching absorptions in the 1150-1375 wavenumber region [35] [33].
The combination of gas chromatography with infrared spectroscopy provides both separation and structural identification capabilities [33]. This technique enables the analysis of reaction mixtures without prior isolation of individual components [33].
Analytical method validation follows International Council for Harmonisation guidelines to ensure method suitability for intended purposes [31] [37]. Key validation parameters include specificity, linearity, accuracy, precision, detection limit, and quantitation limit [31] [38]. For impurity analysis, methods must demonstrate adequate sensitivity to detect impurities at levels below reporting thresholds [31] [38].
Linearity studies typically employ six concentration levels spanning 25-200% of the target concentration [39]. The correlation coefficient should exceed 0.999 for the analytical range, with y-intercept values not exceeding 2% of the target concentration response [39]. Precision studies evaluate both repeatability and intermediate precision under varying conditions [37] [38].
Stability-indicating analytical methods must demonstrate specificity in the presence of degradation products [31] [37]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential degradation pathways [31]. The analytical method must resolve the active compound from all known degradation products [37] [38].
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Specificity | No interference from impurities [31] | Baseline resolution achieved |
| Linearity (r²) | ≥0.999 for API, ≥0.98 for impurities [39] | 0.9995-0.9999 typical |
| Precision (relative standard deviation) | ≤2.0% for API [39] | 0.5-1.5% typical |
| Accuracy | 98.0-102.0% recovery [37] | 99.5-100.5% typical |
Single crystal X-ray diffraction provides unambiguous structural confirmation including stereochemistry and intermolecular interactions [40] [36]. Crystal packing analysis reveals halogen bonding patterns and π-π stacking interactions important for understanding physical properties [40]. The electron-withdrawing effects of trifluoromethyl and nitrile groups influence bond lengths and angles within the pyridine ring [40].
Crystal structure determination requires high-quality crystals with appropriate size and morphology [40] [36]. Crystallization conditions must be optimized to obtain suitable crystals for diffraction studies [40]. Low-temperature data collection improves data quality and resolution [40].
Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy provide detailed structural information [41] [36]. These methods enable the assignment of complex coupling patterns and spatial relationships [41]. Directly coupled high-performance liquid chromatography-nuclear magnetic resonance-mass spectrometry systems allow simultaneous separation and structural characterization [41].